3,7-Dimethyl-2H-1-benzopyran-2-one

Description

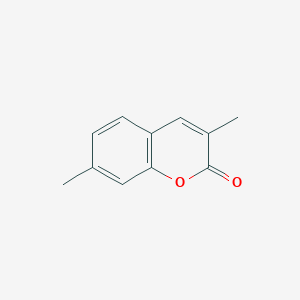

Structure

2D Structure

3D Structure

Properties

CAS No. |

89228-71-7 |

|---|---|

Molecular Formula |

C11H10O2 |

Molecular Weight |

174.20 g/mol |

IUPAC Name |

3,7-dimethylchromen-2-one |

InChI |

InChI=1S/C11H10O2/c1-7-3-4-9-6-8(2)11(12)13-10(9)5-7/h3-6H,1-2H3 |

InChI Key |

FGOJVYKXEHPRGF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)C=C(C(=O)O2)C |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Analysis of 3,7 Dimethyl 2h 1 Benzopyran 2 One and Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous assignment of proton and carbon signals, offering deep insights into the molecular structure of coumarin (B35378) derivatives.

¹H NMR Spectral Assignments and Interpretation

The ¹H NMR spectrum of a coumarin derivative provides characteristic signals for its protons. For instance, in a related compound, 7-acetoxy-4-methylcoumarin, the methyl protons appear as a singlet, while the aromatic protons exhibit distinct splitting patterns based on their positions and couplings. chemicalbook.com The chemical shifts are influenced by the electron-donating or withdrawing nature of the substituents on the benzopyran-2-one core.

Table 1: Representative ¹H NMR Spectral Data for Coumarin Derivatives

| Compound | Solvent | Chemical Shift (δ) ppm and Multiplicity |

|---|---|---|

| 7-Acetoxy-4-methylcoumarin | --- | s (1H), s (1H), d (1H), d (1H), s (3H), s (3H) chemicalbook.com |

| 3-Chloro-7-hydroxy-4-methylcoumarin | --- | 2.59 (s, 3H), 6.84 (d, J=2.4 Hz, 1H), 6.92 (dd, J=8.7, 2.4 Hz, 1H), 7.60 (d, J=8.7 Hz, 1H), 10.5 (br s, 1H) chemicalbook.com |

| 6-hydroxy-4-methyl-5-(4-methyl-6-coumarinyloxy)coumarin | DMSO-d6 | 2.36 (s, 3H, 4-Me), 2.40 (s, 3H, 4'-Me), 9.95 (brs, 6'-OH) rsc.org |

This table is interactive and showcases a selection of ¹H NMR data for different coumarin analogs.

¹³C NMR Spectral Assignments and Interpretation

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the coumarin ring system are well-documented. hebmu.edu.cn The carbonyl carbon (C-2) of the lactone ring typically resonates at a downfield chemical shift. The positions of the methyl and other substituent carbons can also be readily identified. For example, in 4,7-dimethylcoumarin, the carbon signals have been assigned, providing a reference for related structures. nih.gov

Table 2: Illustrative ¹³C NMR Spectral Data for Coumarin Analogs

| Compound | Solvent | Chemical Shift (δ) ppm |

|---|---|---|

| 6-hydroxy-4-methyl-5-(4-methyl-6-coumarinyloxy)coumarin | DMSO-d6 | 18.0 (4-Me), 22.3 (4'-Me) rsc.org |

| 2H-1-Benzopyran-2-one, 7-[(4-bromophenyl)methoxy]-3,4-dimethyl- | --- | Data available spectrabase.com |

| 3-Acetyl-7-(diethylamino)-2H-1-benzopyran-2-one | --- | Data available nih.gov |

This interactive table presents a selection of ¹³C NMR data for various coumarin derivatives.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through fragmentation analysis. Under electron ionization (EI), coumarins typically exhibit a prominent molecular ion peak. benthamopen.com A characteristic fragmentation pathway for the coumarin nucleus involves the loss of a molecule of carbon monoxide (CO). benthamopen.com High-resolution mass spectrometry (HRMS) allows for the precise determination of the molecular formula. rsc.org For instance, the molecular formula of a synthesized bicoumarin was determined as C22H18O10 by HRESIMS. rsc.org

The fragmentation patterns can be complex and are influenced by the nature and position of substituents on the coumarin ring. For example, coumarins with alkylamino groups at the 7-position may show fragmentation patterns involving the loss of alkyl groups from the amino substituent. researchgate.net

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a valuable tool for identifying the characteristic functional groups present in a molecule. In coumarin derivatives, the most prominent absorption band is typically that of the lactone carbonyl group (C=O), which appears in the region of 1705-1725 cm⁻¹. researchgate.net The exact position of this band can be influenced by the substituents on the ring. Other characteristic absorptions include those for C=C double bonds of the aromatic ring and the pyrone ring, as well as C-O stretching vibrations. researchgate.net For example, the IR spectrum of 7-hydroxy-4-methyl coumarin shows a broad peak for the hydroxyl group (-OH) in the range of 2400-3500 cm⁻¹, a strong absorption for the carbonyl group around 1705-1725 cm⁻¹, and a peak for the alkene double bond (C=C) between 1620-1680 cm⁻¹. researchgate.net

Conformational Analysis and Stereochemical Considerations

The planarity of the coumarin ring system is a key structural feature. However, the presence of bulky substituents can lead to conformational distortions. Theoretical calculations, such as those using density functional theory (DFT), can be employed to investigate the conformational preferences and stability of substituted coumarins. ijcrar.com For coumarin derivatives with chiral centers, stereochemical considerations become important. The spatial orientation of substituents can be elucidated using advanced 2D NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy), which provides information about through-space interactions between protons. researchgate.net

Computational and Theoretical Investigations of 3,7 Dimethyl 2h 1 Benzopyran 2 One Derivatives

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods are used to determine the electronic structure, optimized geometry, and reactivity parameters of coumarin (B35378) derivatives, providing a theoretical foundation for their observed biological effects.

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to calculate the properties of coumarin derivatives due to its balance of accuracy and computational cost. uotechnology.edu.iqthenucleuspak.org.pk DFT studies, often using the B3LYP functional with basis sets such as 6-311G(d,p) or 6-31+G(d,p), are utilized to determine the optimized molecular geometries of these compounds. informaticsjournals.co.inresearchgate.netnih.gov

These calculations provide essential data on bond lengths, bond angles, and dihedral angles, which are critical for understanding the molecule's three-dimensional conformation. For instance, DFT has been used to optimize the geometries of various coumarin derivatives, including those designed as potential inhibitors for SARS-CoV-2 proteins. nih.gov The insights gained from DFT are foundational for further computational studies, such as molecular docking and quantitative structure-activity relationship (QSAR) analysis. nih.gov

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the chemical reactivity and kinetic stability of molecules. informaticsjournals.co.inresearchgate.netnih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (E_LUMO - E_HOMO) is a significant parameter for determining molecular stability; a larger HOMO-LUMO gap implies higher stability and lower chemical reactivity. researchgate.net

For coumarin derivatives, the HOMO is often localized over the electron-rich parts of the molecule, such as the coumarin ring itself or electron-donating substituents, while the LUMO is typically centered on the electron-deficient regions. nih.govnih.gov The calculated energy gap helps in predicting the molecule's potential as an electronic material or its reactivity in biological systems. For example, studies on various coumarin derivatives have reported HOMO-LUMO energy gaps ranging from approximately 3.13 eV to 3.72 eV, indicating their potential as semiconductor materials or reactive species in biological pathways. nih.govnih.gov

Table 1: Frontier Molecular Orbital (FMO) Properties of Selected Coumarin Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (E_H→L) (eV) | Source |

| FPhTC 1a | -6.18 | -2.46 | 3.72 | nih.gov |

| FPhTC 1c | -5.73 | -2.24 | 3.49 | nih.gov |

| FPhTC 1g | -5.92 | -2.33 | 3.59 | nih.gov |

| Compound 4f | -5.44 | -2.11 | 3.33 (in water) | nih.gov |

| Compound 4g | -5.48 | -2.19 | 3.29 (in water) | nih.gov |

This table presents representative data from DFT calculations on different coumarin derivatives, illustrating the typical range of FMO energies and gaps.

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. scholarsresearchlibrary.com This method is extensively used to screen virtual libraries of coumarin derivatives against various biological targets, helping to elucidate their mechanisms of action and identify promising drug candidates. nih.govbiointerfaceresearch.com

Molecular docking simulations are instrumental in predicting how coumarin derivatives bind to the active sites of target proteins and in estimating their binding affinity. researchgate.netabap.co.in The binding affinity is often expressed as a negative energy value (e.g., in kcal/mol), where a more negative value indicates a stronger and more stable interaction. acs.org

These simulations have been applied to a wide array of coumarin derivatives against numerous protein targets, including those involved in cancer, viral infections, and metabolic diseases. nih.govfrontiersin.orgnih.gov For example, docking studies of coumarin derivatives against SARS-CoV-2 main protease (M_pro_) and RNA-dependent RNA polymerase (RdRp) have identified compounds with high binding affinities, suggesting their potential as antiviral agents. nih.govnih.gov Similarly, studies targeting enzymes like α-glucosidase and various kinases have revealed derivatives with strong binding interactions, guiding the synthesis of new inhibitors. scholarsresearchlibrary.comacs.org

Table 2: Predicted Binding Affinities of Coumarin Derivatives with Various Protein Targets

| Coumarin Derivative | Target Protein | Binding Affinity (kcal/mol) | Source |

| Compound 3 | NSP12 (SARS-CoV-2) | -10.01 | nih.gov |

| Compound 5 | NSP12 (SARS-CoV-2) | -9.36 | nih.gov |

| Compound 16 | NSP12 (SARS-CoV-2) | -9.09 | nih.gov |

| Isorutarine | Lysosomal α-glucosidase | > -7.50 | acs.org |

| Complex 5 | Bcl-2 (Anti-apoptotic protein) | - | frontiersin.org |

| Compound 13a | CDK (Protein 1KE9) | - | nih.gov |

This table showcases the results from molecular docking studies, highlighting the strong binding affinities of various coumarin derivatives to different biological targets. A specific numerical value for Complex 5 and Compound 13a was not provided in the source material but was noted as significant.

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific non-covalent interactions that stabilize the ligand-receptor complex. nih.gov These interactions are crucial for the specificity and strength of the binding. The most common interactions observed for coumarin derivatives include hydrogen bonds, hydrophobic interactions, and pi-stacking. rsc.orgresearchgate.net

Hydrogen Bonding: Hydrogen bonds form between hydrogen bond donors (like -OH or -NH groups on the ligand) and acceptors (like carbonyl oxygen or nitrogen atoms on the protein's amino acid residues). researchgate.net Studies have identified key hydrogen bond interactions between coumarin derivatives and residues such as glutamate, arginine, and phenylalanine in the active sites of various enzymes. scholarsresearchlibrary.com

Table 3: Key Intermolecular Interactions for Coumarin Derivatives in Protein Active Sites

| Compound/Derivative | Target Protein | Interacting Residues | Type of Interaction | Source |

| Benzopyran-2-one derivative | α-Glucosidase | Phe:157, Arg:439, Glu:276 | Hydrogen Bonding | scholarsresearchlibrary.com |

| Compound 21 | α-Glucosidase | Not specified | Pi-pi stacked, Pi-pi T-shaped, Pi-alkyl | scholarsresearchlibrary.com |

| KS82 | M_pro (SARS-CoV-2) | Glu166, Gly143, Gln189 | Hydrogen Bonding/Other | nih.gov |

| KS94 | M_pro_ (SARS-CoV-2) | His163, Met165, Asn142, Glu166 | Hydrogen Bonding/Other | nih.gov |

| CD enamide | Human Serum Albumin | Subdomain IB | Hydrophobic, Hydrogen Bonding | nih.gov |

This table provides examples of specific intermolecular interactions identified through molecular docking, illustrating how these forces anchor coumarin derivatives within their biological targets.

Molecular Dynamics (MD) Simulations

While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view, assessing the stability and conformational changes of the complex over time in a simulated physiological environment. nih.gov MD simulations are often performed as a follow-up to docking to validate the predicted binding modes and to ensure the stability of the interactions. nih.gov

In a typical MD simulation of a coumarin derivative-protein complex, the system is solvated in a water box, and the trajectories of all atoms are calculated over a period of nanoseconds (e.g., 50-100 ns). nih.govnih.gov Key parameters, such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms, are monitored. A stable RMSD value over the course of the simulation indicates that the ligand remains securely bound within the active site and that the complex is stable. nih.gov

MD simulations have been successfully used to confirm the stability of coumarin derivatives complexed with targets like cyclin-dependent kinase 9 (CDK9) and viral proteins. nih.govnih.gov These studies provide a higher level of confidence in the docking results and are a critical step in the computational validation of potential drug candidates before they are advanced to more resource-intensive experimental testing. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wiley.com For derivatives of 3,7-Dimethyl-2H-1-benzopyran-2-one, QSAR studies are instrumental in understanding how modifications to the coumarin scaffold influence their pharmacological effects. researchgate.netnih.gov

The primary goal of QSAR is to develop robust models that can accurately predict the biological activity of novel compounds before their synthesis and testing. shd-pub.org.rs The process begins with a dataset of coumarin derivatives with experimentally measured activities (e.g., IC₅₀ values) against a specific biological target, such as acetylcholinesterase or cyclooxygenase-2 (COX-2). researchgate.netnih.gov

Various statistical and machine learning methods are used to build these predictive models. Common techniques include:

Multiple Linear Regression (MLR) and Partial Least Squares (PLS) : These methods generate linear equations that correlate molecular descriptors with activity. nih.gov

Machine Learning Algorithms : More advanced methods like Random Forest, Support Vector Machines (SVM), and Artificial Neural Networks (ANN) can capture complex, non-linear relationships between structure and activity. nih.govresearchgate.net

The predictive power of a QSAR model is rigorously validated using statistical metrics. Key parameters include the coefficient of determination (R²) for the training set and the cross-validation coefficient (Q²) for an internal test set. A high Q² value (e.g., > 0.7) indicates a model with strong predictive ability. nih.gov For example, a field-based 3D-QSAR model for coumarin derivatives targeting acetylcholinesterase was developed with a high degree of statistical confidence, enabling the prediction of activity for new ligands. nih.gov Similarly, machine learning models trained on aromatase inhibitors have shown high R² values (e.g., 0.84 for random forest), demonstrating their predictive power. nih.gov

| Model Type | Statistical Method | Training Set R² | Test Set Q² | Key Finding | Reference |

|---|---|---|---|---|---|

| 3D-QSAR | Partial Least Squares (PLS) | 0.866 | 0.846 | Steric and hydrophobic features are critical for COX-2 inhibition. | researchgate.net |

| 3D-QSAR | Partial Least Squares (PLS) | N/A | N/A | Identified key spatial arrangements for AChE inhibitory activity. | nih.gov |

| 2D-QSAR | Stepwise Multiple Linear Regression (SW-MLR) | N/A | N/A | Activity influenced by adjacency distance matrix descriptors. | nih.gov |

| Machine Learning | Random Forest Regression | 0.84 | N/A | Effectively predicts biological activity of aromatase inhibitors. | nih.gov |

A critical outcome of QSAR modeling is the identification of molecular descriptors that are most influential in determining biological activity. researchgate.net These descriptors are numerical values that quantify various aspects of a molecule's structure and properties. wiley.com For coumarin derivatives, several classes of descriptors have been found to be significant. researchgate.netbas.bg

Key descriptors influencing the activity of coumarin derivatives include:

Physicochemical and Lipophilic Descriptors : Properties like AlogP (a measure of lipophilicity) are important, as they relate to the molecule's ability to cross cell membranes. researchgate.netbas.bg

Electronic Descriptors : These describe the electronic properties of the molecule. Examples include dipole moment, polarizability, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netbas.bg

Steric and Topological Descriptors : These relate to the size and shape of the molecule. Descriptors such as molecular volume, molecular weight, surface area, and various topological indices (e.g., Randic Path/Walk) have been shown to correlate with activity. researchgate.netbas.bg For example, an increase in molecular surface area was found to correlate with increased inhibitory activity against MAO-A enzymes. bas.bg

Quantum-Chemical Descriptors : Properties derived from quantum mechanics calculations, such as electronegativity and the presence of specific bonds (e.g., C-F bonds), can be crucial for activity. researchgate.net

| Descriptor Class | Specific Descriptor Example | Significance in Biological Activity | Reference |

|---|---|---|---|

| Steric/Topological | Molecular Surface Area | Increased surface area correlates with higher activity against MAO-A. | bas.bg |

| Electronic | Polarizability | Influences interactions with biological targets; significant for MAO inhibition and antioxidant activity. | researchgate.netbas.bg |

| Lipophilicity | AlogP | Important for membrane permeability and reaching the target site. | researchgate.net |

| Quantum-Chemical | HOMO Energy | Relates to the molecule's ability to donate electrons, a key factor in antioxidant activity. | researchgate.net |

| 3D Fields | Hydrophobic Field | Specific hydrophobic regions are favored at certain positions for AChE and COX-2 inhibition. | researchgate.netnih.gov |

In Silico Prediction of Potential Interaction Profiles

In silico tools are used to predict how derivatives of this compound might interact with potential protein targets. This is often achieved by combining ligand-based methods like pharmacophore modeling with structure-based methods like molecular docking. nih.govnih.gov

Pharmacophore models define the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for biological activity. nih.gov For coumarin derivatives, a pharmacophore model might identify a hydrogen bond acceptor at the C-2 carbonyl oxygen and hydrophobic groups at C-3 and C-6 as being crucial for binding. nih.gov

These models can then be used to inform molecular docking studies. Docking simulations place the ligand into the active site of a target protein to predict its binding orientation and affinity (often reported as a docking score in kcal/mol). nih.gov This allows for the visualization of specific interactions, such as hydrogen bonds or hydrophobic contacts with key amino acid residues. For example, studies on benzopyran inhibitors targeting COX-2 highlighted the importance of interactions with residues like Tyr-361 and Ser-516. researchgate.net

Furthermore, 3D-QSAR contour maps provide a visual representation of where certain physicochemical properties are favorable or unfavorable for activity on the coumarin scaffold. researchgate.netnih.gov

| Position on Coumarin Ring | Favorable Feature/Group | Unfavorable Feature/Group | Reference |

|---|---|---|---|

| C-2 (Carbonyl Oxygen) | Hydrogen Bond Acceptor | nih.gov | |

| C-3 | Bulky steric groups, Hydrophobic groups | nih.gov | |

| C-4 | Electropositive groups, Hydrogen Bond Donors | nih.gov | |

| C-6 | Bulky steric groups, Hydrophobic groups, Electropositive groups | nih.gov | |

| C-7 | Electropositive groups | Hydrophobic groups | nih.gov |

| C-8 | Bulky steric groups, Hydrophobic groups | nih.gov |

Advanced Research Applications of 2h 1 Benzopyran 2 One Scaffolds

Design of Fluorescent Probes and Dyes

The inherent fluorescence of the 2H-1-benzopyran-2-one scaffold makes it a cornerstone in the development of fluorescent probes and dyes. nih.gov The tunable nature of its photophysical properties allows for the creation of sensors for a wide range of analytical and biological purposes. nih.gov

Development of High-Sensitivity Derivatization Reagents

The coumarin (B35378) scaffold is integral to the design of high-sensitivity derivatization reagents, which are used to label molecules that lack a suitable chromophore or fluorophore, thereby enabling their detection in techniques like high-performance liquid chromatography (HPLC). These reagents enhance detection sensitivity and selectivity.

A notable example is the development of 3-[4-(bromomethyl)phenyl]-7-(diethylamino)-2H-1-benzopyran-2-one (MPAC-Br). This reagent was specifically designed for the fluorescent labeling of carboxylic acids for HPLC analysis. Spectroscopic studies of various 7-dimethylaminocoumarin (B1600937) derivatives identified 3-aryl derivatives as promising candidates for highly sensitive fluorogenic groups. MPAC-Br reacts almost quantitatively with saturated carboxylic acids, converting them into highly fluorescent esters. These labeled acids can be separated on a reversed-phase HPLC column and detected with high sensitivity; for instance, lauric acid has a detection limit as low as 15 femtomoles.

| Reagent | Target Analyte | Key Features |

| 3-[4-(bromomethyl)phenyl]-7-(diethylamino)-2H-1-benzopyran-2-one (MPAC-Br) | Carboxylic Acids | High sensitivity, quantitative derivatization, low detection limit (15 fmol for lauric acid). |

| NBD-F (4-fluoro-7-nitro-2,1,3-benzoxadiazole) | Amino Acids | Good results in HPLC analysis, non-fluorescent until reaction. |

| DBD-F (4-(N,N-dimethylaminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole) | Amino Acids | Non-fluorescent reagent, allowing for high-sensitivity detection of labeled amino acids. |

Applications in Cell Imaging and Biomolecular Sensing

The fluorescent properties of benzopyranone derivatives are widely exploited in cell imaging and the sensing of biomolecules. By modifying the core coumarin structure, researchers can create probes that respond to specific changes in their microenvironment, such as pH, or to the presence of particular biomolecules. nih.gov

For example, 2-(7-(Diethylamino)-2-oxo-2H-1-benzopyran-3-yl)-1,3-dimethyl-1H-benzimidazolium acetate is a fluorescent dye used in biomedical research. researchgate.net Such compounds can be used to stain cells and tissues, enabling the visualization of biological processes with a fluorescence microscope. researchgate.net Furthermore, they can be attached to biomolecules like antibodies or peptides to target and image specific cellular components or proteins within a living organism. researchgate.net The development of small-molecule fluorescent probes is crucial for detecting abnormally expressed substances in tumors, and fluorescence imaging offers advantages of low cost, speed, and high sensitivity compared to traditional methods. rsc.org

Scaffold for Ligand Design in Chemical Biology

The 2H-1-benzopyran-2-one scaffold is a prominent structural motif in medicinal chemistry and is recognized for its broad range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. ijbpas.comresearchgate.net Its versatility makes it an excellent starting point for the design of new therapeutic agents. researchgate.net

Development of New Chemical Entities with Enhanced Biological Selectivity

The benzopyranone scaffold serves as a template for creating new chemical entities (NCEs) with high affinity and selectivity for specific biological targets. A library of 10,000 compounds containing the 2,2-dimethyl-2H-chromene moiety was screened for inhibitors of the hypoxia-inducible factor (HIF) pathway, which is linked to cancer progression. This effort led to the identification of KCN1 , a compound that showed potent inhibition of HIF-dependent activity and was well-tolerated in mice, indicating selective inhibitory effects based on pathways unique to cancer.

Similarly, systematic modifications of a related 7-hydroxy-5-oxopyrazolo[4,3-b]pyridine-6-carboxamide scaffold have led to the discovery of new ligands with high affinity and selectivity for the cannabinoid type 2 (CB2) receptor, which is a target for various diseases. sciforum.net This demonstrates how the core structure can be systematically altered to optimize binding to a specific biological target. sciforum.net

Exploration of Multi-Targeted Ligands

Complex, multifactorial diseases like Alzheimer's often require therapeutic approaches that can address multiple pathological mechanisms simultaneously. chembk.com This has led to the development of multi-target-directed ligands (MTDLs), which are single molecules designed to interact with several biological targets. chembk.comncsu.edu The benzopyranone scaffold is an attractive framework for constructing such MTDLs.

The design of MTDLs for Alzheimer's disease, for instance, might combine a cholinesterase-inhibiting moiety with an antioxidant or metal-chelating group. chembk.com While specific examples using the 3,7-dimethyl-2H-1-benzopyran-2-one structure are not prominent, the general principle involves using a core scaffold to link different pharmacologically active fragments. researchgate.netchembk.com This approach aims to create more effective treatments for complex neurodegenerative diseases and reduce the risks of drug-drug interactions associated with polypharmacy. researchgate.net

Applications in Advanced Materials Research (Theoretical and Synthetic Aspects)

The unique photochemical and photophysical properties of the 2H-1-benzopyran-2-one scaffold extend its utility into the realm of advanced materials science. nih.gov Coumarin derivatives are incorporated into polymers and other materials to impart specific functions, such as fluorescence, photo-responsiveness, and even biodegradability. nih.govwindow-to-china.de

From a theoretical standpoint, computational studies are used to understand and predict the photophysical properties of these molecules. rsc.orgnih.gov Density-functional theory (DFT) calculations can model the electronic structure and excitation energies, helping to explain how different substituents affect absorbance and fluorescence. sciforum.netnih.gov This theoretical insight guides the rational design of new materials with tailored optical and electronic properties for applications like organic light-emitting diodes (OLEDs) and sensors. nih.gov

Synthetically, coumarin moieties are incorporated into polymer backbones or as side chains. nih.gov For example, coumarin-based polymers have been developed that act as both "fluorophores" for monitoring and "phototriggers" for the controlled release of substances like pesticides upon exposure to UV light. rsc.org In another innovative approach, researchers have demonstrated that coumarin can act as a "pro-degradation unit" in all-carbon main-chain polymers. window-to-china.de These polymers exhibit excellent optical, thermal, and mechanical properties and can be degraded on demand under mild conditions, offering a new strategy for creating recyclable and biodegradable plastics. window-to-china.de

| Application Area | Key Feature | Example Compound/System |

| Photoresponsive Polymers | Controlled release triggered by light | Acrylate and PEG-based coumarin polymers for pesticide release. rsc.org |

| Optoelectronic Materials | Tunable fluorescence and semiconducting properties | Methacrylate (B99206) polymers incorporating coumarin-tyrosine hybrids. nih.gov |

| Biodegradable Polymers | Aromatization-driven degradation | All-carbon main-chain polymers with coumarin as a pro-degradation unit. window-to-china.de |

| Fluorescent Brighteners | Enhanced photostability | Multifunctional fluorescent polymers from coumarin-containing monomers. nih.gov |

Integration into Polymer Systems

The integration of coumarin scaffolds, such as this compound, into polymer systems, is an area of significant research interest due to the unique photochemical properties of the coumarin moiety. While specific research on the direct incorporation of this compound is not extensively documented, the principles of coumarin polymer chemistry can be applied to understand its potential. Coumarin-containing polymers are synthesized through various methods, including the incorporation of a coumarin-derived monomer during polymerization or by post-polymerization modification.

A common strategy involves the synthesis of a monomer containing the coumarin group, which can then be copolymerized with other monomers. For instance, a methacrylate monomer functionalized with a coumarin derivative has been successfully copolymerized with methyl methacrylate (MMA) using free radical polymerization. dergipark.org.tr The resulting copolymers exhibit thermal properties that are dependent on the ratio of the coumarin-containing monomer. dergipark.org.tr

The key feature of coumarin derivatives that makes them attractive for polymer science is their ability to undergo a reversible [2πs + 2πs] photocycloaddition reaction. nih.gov Upon irradiation with UV light of a specific wavelength (typically >300 nm), the coumarin moieties can dimerize, forming cyclobutane (B1203170) rings. This dimerization process can be used to cross-link polymer chains, leading to the formation of a polymer network without the need for additional cross-linking agents or photoinitiators. nih.gov This process is reversible; irradiation with a shorter wavelength of UV light (<290 nm) can cleave the cyclobutane ring, restoring the original coumarin structure and breaking the cross-links. nih.gov

This reversible photo-cross-linking has been exploited in the development of various functional polymeric materials, including:

Self-healing polymers: The reversible nature of the coumarin dimerization allows for the development of materials that can mend themselves after damage. When a crack forms, exposure to UV light can induce dimerization across the fractured surfaces, repairing the damage.

Shape-memory polymers: The ability to form and break cross-links on demand allows for the programming of specific shapes into the polymer network.

Photoresponsive controlled-release systems: Polymers incorporating coumarin moieties have been used for the light-triggered release of encapsulated substances, such as pesticides. rsc.org The photodimerization or photocleavage can alter the polymer matrix's permeability, leading to the release of the active agent. rsc.org

For this compound, the methyl groups at the 3 and 7 positions would influence the reactivity and the photophysical properties of the coumarin core. The electron-donating nature of the methyl group at the 7-position can enhance the fluorescence and influence the absorption and emission wavelengths. The methyl group at the 3-position can also affect the dimerization process.

Table 1: Examples of Coumarin-Containing Polymer Systems and their Properties

| Polymer System | Monomer(s) | Polymerization Method | Key Property/Application | Reference |

| Cyclic Polystyrene with pendant coumarin | Styrene, coumarin-functionalized monomer | Atom Transfer Radical Polymerization (ATRP) and "click" chemistry | Photoinduced coupling and dissociation, formation of 8-shaped polystyrene | nih.gov |

| Copolymers of 3-benzoyl coumarin-7-yl-methacrylate (BKMA) and methyl methacrylate (MMA) | BKMA, MMA | Free radical polymerization | Tunable glass transition temperature | dergipark.org.tr |

| Acrylate and polyethylene (B3416737) glycol (PEG) based coumarin polymers | Acrylate and PEG-based coumarin monomers | - | Photoresponsive controlled release of 2,4-D pesticide | rsc.org |

| Coumarin composite polymer on gold nanoparticles | Coumarin-functionalized PMMA | - | Photoresponsive self-assembly of gold nanoparticles | google.com |

Use in Optoelectronic Devices (Theoretical Considerations)

The unique photophysical properties of coumarin derivatives make them promising candidates for applications in optoelectronic devices. Theoretical studies, primarily using computational methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), have been instrumental in understanding and predicting the optoelectronic behavior of these molecules, including the potential of scaffolds like this compound.

The optoelectronic properties of coumarins are largely governed by intramolecular charge transfer (ICT) from an electron-donating group, typically at the 7-position, to an electron-withdrawing group, often at the 3- or 4-position, through the conjugated π-system of the benzopyran-2-one core. acs.orgnih.gov This ICT character is crucial for their use in devices such as dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs).

For this compound, the methyl group at the 7-position acts as a weak electron-donating group. Theoretical calculations on similar 7-substituted coumarins have shown that increasing the electron-donating strength of the substituent at this position leads to a red shift in the UV-vis absorption and lasing wavelengths. acs.orgnih.gov The methyl group at the 3-position, while not a strong electron-withdrawing group, influences the electronic distribution within the molecule.

Theoretical studies on various coumarin derivatives have elucidated several key parameters relevant to their optoelectronic applications:

HOMO-LUMO Energy Gap: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and their gap are critical in determining the electronic and optical properties of a molecule. A smaller HOMO-LUMO gap generally implies that the molecule can be excited with lower energy light. Computational studies can predict these values and how they are affected by different substituents. researchgate.net

Absorption and Emission Spectra: TD-DFT calculations can simulate the UV-vis absorption and fluorescence spectra of coumarin derivatives with good accuracy. mdpi.com These calculations can predict the maximum absorption wavelength (λmax) and the emission wavelength, which are vital for applications in light-harvesting and light-emitting devices.

Exciton (B1674681) Binding Energy: This parameter, which can be computed from theoretical calculations, is important for understanding the performance of organic solar cells. unica.it It represents the energy required to separate an electron-hole pair (an exciton) into free charge carriers.

Solvatochromism: The change in the absorption and emission spectra of a molecule with the polarity of the solvent is known as solvatochromism. Theoretical models can predict this behavior, providing insights into the nature of the excited state and the ICT process. nih.gov

In the context of this compound, theoretical considerations would suggest that its photophysical properties would be intermediate compared to coumarins with stronger electron-donating groups at the 7-position (like an amino or hydroxyl group) or stronger electron-withdrawing groups at the 3-position. While specific theoretical studies on this compound for optoelectronic devices are scarce, the extensive computational research on the broader coumarin family provides a solid foundation for predicting its potential and for the rational design of new derivatives with tailored optoelectronic properties. acs.orgnih.govunica.it

Table 2: Theoretically Calculated Optoelectronic Properties of Coumarin Derivatives

| Coumarin Derivative | Computational Method | Calculated Property | Significance | Reference |

| 3-phenylcoumarin (B1362560) and 3-heteroarylcoumarin derivatives | DFT and TD-DFT | HOMO/LUMO energies, absorption spectra, exciton binding energy | Understanding substitution effects on optoelectronic properties | unica.it |

| 7-(diethylamino)coumarin-3-carboxylic acid (7-DCCA) | Steady-state and time-resolved fluorescence spectroscopy, DFT | Photophysical properties in different solvents | Effect of environment on excited state properties | nih.gov |

| General 4- and 7-substituted coumarin laser dyes | Harmonic oscillator stabilization energy model, quantum-chemical calculations | UV-vis peak absorption and lasing wavelengths | Correlation between structure and lasing properties | acs.orgnih.gov |

| Various coumarin derivatives | DFT/B3LYP/6-31+G(d) | UV-emission spectra, optical energy gap, fluorescence quantum yield | Prediction of photophysical properties in different solvents | mdpi.com |

Future Perspectives and Emerging Research Directions

Development of Novel Synthetic Methodologies for Complex Dimethyl Coumarin (B35378) Analogs

While classic methods like the Pechmann condensation, Knoevenagel condensation, and Claisen rearrangement remain valuable for synthesizing the basic coumarin framework, the demand for more complex and functionally diverse analogs of 3,7-dimethylcoumarin is driving the development of new synthetic strategies. Researchers are exploring greener, more efficient, and highly regioselective methods to build upon the dimethylcoumarin core.

Key emerging methodologies include:

Microwave and Ultrasonic-Assisted Synthesis: These techniques accelerate reaction times, often improve yields, and represent a move towards more environmentally benign chemical processes for reactions like the Pechmann and Knoevenagel condensations.

Novel Catalytic Systems: The use of heterogeneous catalysts, such as nano MgO particles and deep eutectic solvents, offers advantages like reusability, non-toxicity, and cleaner reaction profiles for synthesizing coumarin derivatives.

Advanced Rearrangement Reactions: The Baker-Venkataraman rearrangement is being revisited and refined to allow for the regiospecific synthesis of substituted 4-hydroxycoumarins, providing a pathway to complex analogs that were previously difficult to access. A novel Baker-Venkataraman-retro-Claisen cascade has also been discovered, offering an unusual alkyl migration process for creating amides.

Multi-Component Reactions: Procedures that create several bonds in a single operation are being developed to construct highly substituted and polycyclic coumarin-related structures with high efficiency and atom economy.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,7-Dimethyl-2H-1-benzopyran-2-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving Knoevenagel condensation, alkylation, or cyclization. For example, substituted coumarins are often prepared by Pechmann condensation under acidic conditions. Key factors include temperature (80–120°C), solvent polarity (e.g., acetic acid or ethanol), and catalyst choice (e.g., H₂SO₄ or Lewis acids). Purification typically involves column chromatography (silica gel, ethyl acetate/hexane) to isolate the product, with yields ranging from 60% to 85% depending on substituent steric effects .

Q. How is this compound characterized spectroscopically?

- Methodological Answer : Structural confirmation relies on:

- FT-IR : Peaks at ~1670 cm⁻¹ (C=O lactone stretch) and ~1600 cm⁻¹ (aromatic C=C) .

- ¹H/¹³C NMR : Key signals include δ 2.36 ppm (singlet for methyl groups at C3 and C7) and δ 161–162 ppm (lactone carbonyl) .

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ ions (e.g., m/z 310 for dimethylaminoethoxy derivatives) .

Q. What are the primary biological activities reported for this compound?

- Methodological Answer : Antimicrobial assays (e.g., MIC against S. aureus or E. coli) reveal moderate activity (MIC 32–64 µg/mL). Activity correlates with substituent hydrophobicity; for instance, diethylaminoethoxy groups enhance membrane penetration .

Advanced Research Questions

**How can enzymatic methods improve the synthesis of this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.